

# 2-Bromoacetophenone spectral data ( $^1\text{H}$ NMR, $^{13}\text{C}$ NMR, IR, MS)

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## Compound of Interest

Compound Name: 2-Bromoacetophenone

Cat. No.: B140003

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## A Comprehensive Spectroscopic Guide to 2-Bromoacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the spectral data for **2-Bromoacetophenone** (Phenacyl bromide), a vital reagent and building block in organic synthesis and drug development. Understanding its spectroscopic characteristics is fundamental for reaction monitoring, quality control, and structural elucidation. This document presents a comprehensive summary of its  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, Infrared (IR), and Mass Spectrometry (MS) data, complete with detailed experimental protocols.

## Spectroscopic Data Summary

The following tables summarize the key spectral data for **2-Bromoacetophenone**.

### Table 1: $^1\text{H}$ NMR Spectral Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.95	Doublet	2H	Ar-H (ortho to C=O)
~7.65	Triplet	1H	Ar-H (para to C=O)
~7.50	Triplet	2H	Ar-H (meta to C=O)
4.43	Singlet	2H	-CH <sub>2</sub> Br

Solvent: CDCl<sub>3</sub>. Reference: Tetramethylsilane (TMS) at 0.00 ppm.

**Table 2: <sup>13</sup>C NMR Spectral Data**

Chemical Shift ( $\delta$ ) ppm	Assignment
191.2	C=O
134.1	Ar-C (para to C=O)
133.8	Ar-C (ipso)
128.9	Ar-C (meta to C=O)
128.8	Ar-C (ortho to C=O)
30.9	-CH <sub>2</sub> Br

Solvent: CDCl<sub>3</sub>. Reference: CDCl<sub>3</sub> at 77.16 ppm.

**Table 3: Infrared (IR) Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
~3060	Weak	Aromatic C-H stretch
~1685	Strong	C=O (carbonyl) stretch
~1595, 1450	Medium	Aromatic C=C stretch
~1270	Strong	C-C(=O)-C stretch
~690	Strong	C-Br stretch

Sample phase: Condensed phase.

**Table 4: Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
198/200	~25	[M] <sup>+</sup> (Molecular ion, bromine isotopes)
120	~10	[M - Br] <sup>+</sup>
105	100	[C <sub>6</sub> H <sub>5</sub> CO] <sup>+</sup> (Benzoyl cation, base peak)
77	~80	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup> (Phenyl cation)

Ionization method: Electron Ionization (EI).

## Experimental Protocols

The following are generalized experimental protocols for the acquisition of spectral data for **2-Bromoacetophenone**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

Instrumentation: A standard NMR spectrometer (e.g., Bruker, JEOL) with a field strength of 300 MHz or higher.

Sample Preparation:

- Approximately 5-10 mg of **2-Bromoacetophenone** is accurately weighed and dissolved in about 0.6 mL of deuterated chloroform (CDCl<sub>3</sub>).
- A small amount of tetramethylsilane (TMS) is added as an internal standard for chemical shift referencing (0 ppm).
- The solution is transferred to a 5 mm NMR tube.

<sup>1</sup>H NMR Acquisition:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 16 to 64 scans are typically sufficient.
- Relaxation Delay: A delay of 1-2 seconds between scans.
- Spectral Width: A spectral width of approximately 12-16 ppm is set.
- Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. Phase and baseline corrections are applied.

#### <sup>13</sup>C NMR Acquisition:

- Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30').
- Number of Scans: A larger number of scans (e.g., 1024 or more) is required due to the low natural abundance of <sup>13</sup>C.
- Relaxation Delay: A delay of 2-5 seconds.
- Spectral Width: A spectral width of approximately 220-240 ppm.
- Data Processing: Similar to <sup>1</sup>H NMR, the FID is Fourier transformed, phased, and baseline corrected.

## Infrared (IR) Spectroscopy

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

- A small amount of liquid or solid **2-Bromoacetophenone** is placed directly onto the ATR crystal.
- The sample is brought into firm contact with the crystal using the pressure arm.

Data Acquisition:

- A background spectrum of the clean, empty ATR crystal is recorded.

- The sample spectrum is then recorded.
- The final spectrum is presented as the ratio of the sample spectrum to the background spectrum.
- Spectral Range: Typically 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .

## Mass Spectrometry (MS)

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction.

Sample Preparation:

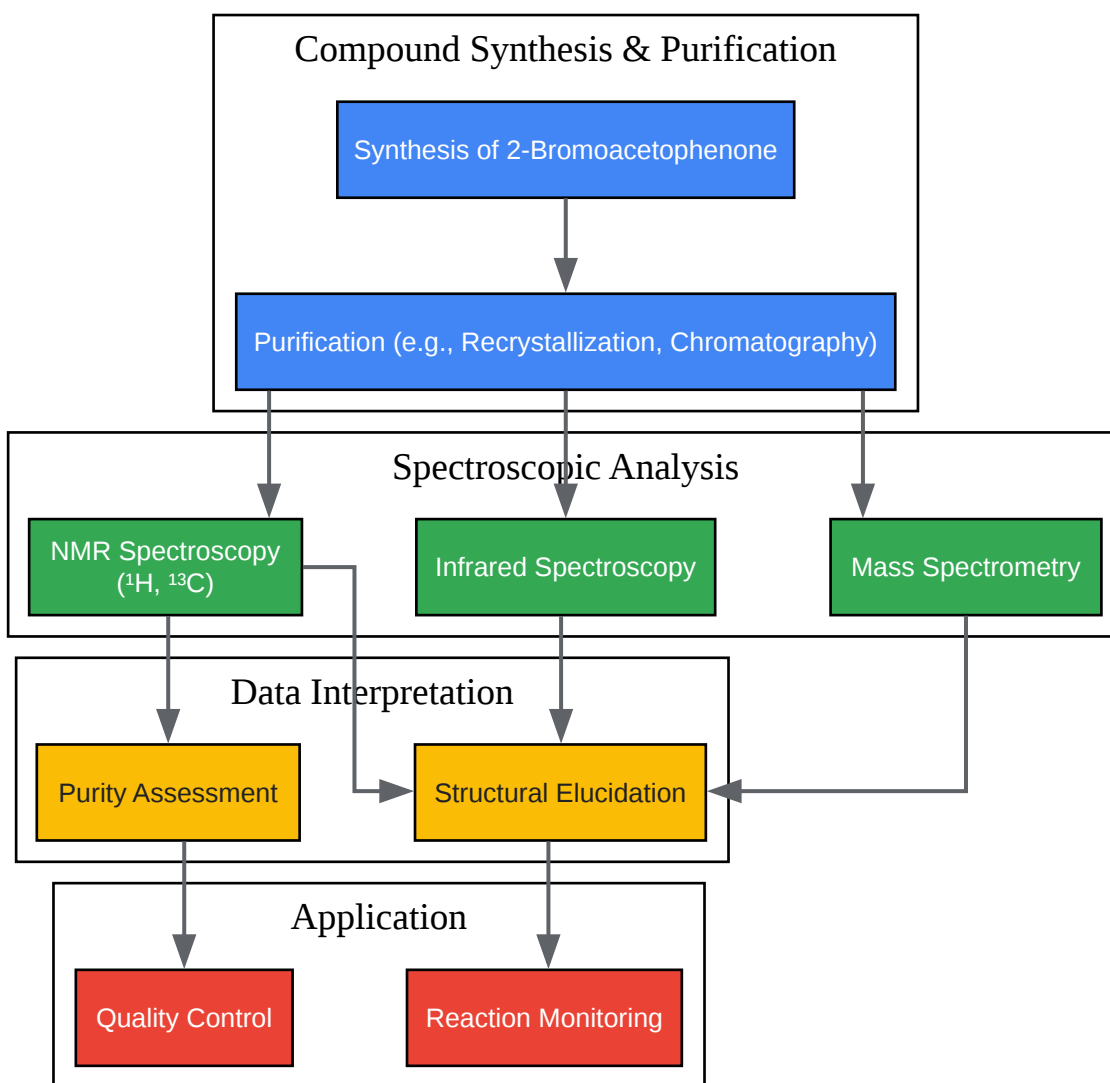
- A dilute solution of **2-Bromoacetophenone** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

Data Acquisition (Electron Ionization - EI):

- Ionization Energy: Standard 70 eV.
- Mass Range: A scan range of  $m/z$  40-400 is typically appropriate.
- Inlet System: If using GC-MS, a suitable capillary column (e.g., DB-5) is used for separation before introduction into the mass spectrometer.

## Visualization of Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **2-Bromoacetophenone**.



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Caption: Workflow for the synthesis, purification, and spectroscopic analysis of **2-Bromoacetophenone**.

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